molecular formula C17H15ClF3N3O2 B2430863 N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide CAS No. 339099-53-5

N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide

Cat. No.: B2430863
CAS No.: 339099-53-5
M. Wt: 385.77
InChI Key: VPJCNCRZSGJXSO-UHFFFAOYSA-N
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Description

N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and various functional groups such as chloro, trifluoromethyl, and allyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the pyridine ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated pyridine derivative reacts with a boronic acid or ester.

    Functional group modifications:

    Final coupling: The allyl group is introduced through a nucleophilic substitution reaction, where an allyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amines, thioethers

Scientific Research Applications

N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-4-{2-[3-chloro-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide: Similar structure but lacks the trifluoromethyl group.

    N-allyl-4-{2-[3-trifluoromethyl-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide: Similar structure but lacks the chloro group.

Uniqueness

N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl]-N-prop-2-enyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c1-3-4-22-16(26)13-5-10(7-23-13)15(25)9(2)14-12(18)6-11(8-24-14)17(19,20)21/h3,5-9,23H,1,4H2,2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJCNCRZSGJXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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